Product packaging for Vectrin(Cat. No.:)

Vectrin

Cat. No.: B11934744
M. Wt: 493.9 g/mol
InChI Key: WTJXVDPDEQKTCV-UHFFFAOYSA-N
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Description

Vectrin is a useful research compound. Its molecular formula is C23H28ClN3O7 and its molecular weight is 493.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28ClN3O7 B11934744 Vectrin

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H28ClN3O7

Molecular Weight

493.9 g/mol

IUPAC Name

4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H

InChI Key

WTJXVDPDEQKTCV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl

Origin of Product

United States

Minocycline: a Tetracycline Class Antibiotic

Historical Context and Early Research on Tetracycline (B611298) Antibiotics

The history of tetracycline antibiotics spans over 60 years, involving numerous researchers and scientists. nih.gov The discovery of tetracyclines began in the 1940s with the identification of natural products from Streptomyces soil bacteria. nih.gov Chlortetracycline (Aureomycin) was the first tetracycline antibiotic discovered in 1945 by Benjamin Minge Duggar, working at Lederle Laboratories. wikipedia.orgwikipedia.org Oxytetracycline (B609801) (Terramycin) was discovered shortly thereafter in 1950. biomedres.us These early tetracyclines were noted for their broad-spectrum antibacterial activity and were successfully commercialized. nih.govbiomedres.us Tetracycline itself was discovered later but is considered the parent compound for nomenclature. wikipedia.org

Early research focused on semi-synthetic modifications of fermentation products to produce new tetracyclines. harvard.edu A significant advance was the reductive removal of the C6-hydroxyl group from natural products like tetracycline and oxytetracycline by Pfizer scientists. harvard.edu This led to the development of important antibiotics such as doxycycline (B596269) and minocycline (B592863). harvard.edu Minocycline was first described in the literature in 1966 and received FDA approval in 1971. nih.gov

Interestingly, traces of tetracycline have been found in ancient human skeletal remains dating back to 350–550 CE, suggesting exposure to tetracycline-containing materials in the diet of ancient populations. frontiersin.org

Chemical Synthesis Methodologies and Strategies

The production of tetracycline antibiotics has historically relied on biosynthesis and semi-synthesis from microbial hosts. nih.gov However, these methods have limitations, and new approaches, including total synthesis, are being explored to access novel analogs and overcome resistance. harvard.edunih.gov

Established Synthetic Routes to Minocycline

Minocycline is a semi-synthetic derivative of the tetracycline class. wikipedia.orgmims.com Semi-synthetic approaches typically involve chemical modifications of naturally occurring tetracyclines. One described method for preparing minocycline hydrochloride uses demeclocycline (B601452) hydrochloride as a starting material. This process involves a dehydroxylation reaction to yield 6-deoxy-6-demeclocycline, followed by acetyl protection, a Buchwald-Hartwig reaction to introduce the dimethylamino group at the C7 position, hydrolysis to obtain minocycline free base, and finally salification to produce minocycline hydrochloride. patsnap.com

Another reported method involves sancycline (B610677) reacting with N-iodosuccinimide to obtain 7-iodosancycline, which then reacts with dimethylaminotrimethyltin in an amine and amide solvent under a palladium complex catalyst to prepare minocycline hydrochloride. google.com

Derivatization and Analogue Synthesis Approaches within the Tetracycline Class

The tetracycline scaffold is amenable to structural modifications, particularly at positions C4 to C9. scielo.org.za These modifications can alter the chemical and physical properties of the compounds and improve their ability to overcome drug efflux mechanisms. scielo.org.za

Semi-synthetic approaches have led to the development of various tetracycline derivatives with improved properties, such as increased water solubility to enhance oral absorption. Examples include rolitetracycline (B610553) and lymecycline. biomedres.us The discovery of a C7-dimethylamine group analogue led to minocycline, which exhibited greater antibacterial and pharmacological activity. biomedres.us

More recently, advancements in palladium coupling reactions have significantly impacted tetracycline derivatization, especially at positions C7 and C9 on the D-ring. google.com Novel synthetic routes, including organocatalyzed Mannich reactions on the minocycline scaffold, are being explored to create new derivatives with potentially improved biological activity against resistant strains. scielo.org.za

A highly practical synthetic route to tetracycline antibiotics has been developed, enabling the preparation of a large number of novel tetracyclines with structural modifications not feasible through semi-synthetic methods. harvard.edu This technology allows for variation at positions in portions of the tetracycline scaffold that have not been modified before, with preliminary data indicating that such compounds can retain or enhance antibacterial activity. harvard.edu

Structural Elucidation and Stereochemical Considerations

Tetracycline molecules share a common basic structure consisting of a linear fused tetracyclic nucleus (rings designated A, B, C, and D). wikipedia.org They are derivatives of polycyclic naphthacene (B114907) carboxamide. wikipedia.org While the core structure is conserved, different tetracyclines vary in the presence of substituents like chloro, methyl, and hydroxyl groups. wikipedia.org

Advanced Spectroscopic and Diffraction Techniques for Minocycline Structure Determination

Various spectroscopic and diffraction techniques are employed to elucidate the structure of minocycline and its interactions. Techniques such as LC-MS/MS and ¹H NMR spectroscopy have been used in the structural elucidation of compounds, including minocycline, isolated from Streptomyces strains. researchgate.net

Ultraviolet absorption spectroscopy is utilized to study changes in the secondary structure of proteins upon interaction with drugs like minocycline hydrochloride. mdpi.comebi.ac.uk Fluorescence spectroscopy, synchronous fluorescence spectroscopy, and three-dimensional fluorescence spectroscopy have also been used to investigate the binding interactions between minocycline hydrochloride and proteins like trypsin, providing insights into the fluorescence quenching mechanism and non-radiative energy transfer. mdpi.comebi.ac.uk

X-ray diffraction techniques are crucial for determining the crystal structure of minocycline hydrochloride. The crystal structure of minocycline hydrochloride dihydrate has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques. researchgate.netresearchgate.net Small-angle X-ray scattering (SAXS) has been used to characterize the phase behavior and structure of formulations containing minocycline hydrochloride, confirming the structure of liquid crystalline phases. nih.gov

The crystal structure of minocycline hydrochloride dihydrate reveals that the minocycline cation exists as a zwitterion, with both dimethylamino groups protonated and one hydroxyl group ionized. researchgate.net Hydrogen bonding plays a significant role in the crystal structure, involving water molecules, hydroxyl groups, and chloride anions. researchgate.net

Stereochemical Influence on Activity and Stability within Tetracyclines

The stereochemistry of tetracyclines is complex, with several potentially chiral carbon atoms at positions 4, 4a, 5, 5a, 6, and 12a. uomustansiriyah.edu.iq For antibacterial activity, the naturally occurring (α) stereochemical configurations at the 4a, 12a (A-B ring junction), and 4 (dimethylamino group) positions are important. nih.gov The presence of the amino group at the C4 position is considered vital for antibiotic activity. biomedres.us Epimerization of the natural 4S isomer of the C4-dimethylamino group to its 4R isomer can decrease antibacterial activity against Gram-negative bacteria. biomedres.us

The stability and pharmacokinetic properties of tetracyclines can be influenced by substituents and their stereochemistry. For example, the greater stability of methacycline (B562267) compared to earlier tetracyclines results from modifications at C-6. uomustansiriyah.edu.iq The presence of polar substituents like hydroxyl groups at C-5 and C-6 can decrease lipid solubility. uomustansiriyah.edu.iq

The reduction at the 5a(11a) double bond is known to be essential for the antibiotic activity of tetracyclines. nih.gov

Molecular Mechanism of Action Research (In Vitro and Preclinical)

Minocycline exerts its antibacterial effects by interfering with bacterial protein synthesis. This is achieved through its interaction with the bacterial ribosome.

Ribosomal Target Binding and Bacterial Protein Synthesis Inhibition Pathways

Minocycline, like other tetracycline antibiotics, primarily targets the bacterial 30S ribosomal subunit drugbank.compatsnap.comwikipedia.org. It enters bacterial cells through passive diffusion and active transport mechanisms, which can involve coordination with cations like magnesium drugbank.compatsnap.commedicaldialogues.in. Once inside the cytoplasm, minocycline binds to the 16S rRNA component of the 30S ribosomal subunit asm.org. This binding event is crucial as it interferes with the process of protein synthesis drugbank.comwikipedia.org. The binding of minocycline to the 30S subunit prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the ribosomal A-site patsnap.compatsnap.comasm.org. This action effectively blocks the addition of new amino acids to the growing peptide chain, thereby halting protein elongation and inhibiting bacterial protein synthesis patsnap.compatsnap.comfrontiersin.org.

Molecular Interactions with Aminoacyl tRNA

The core mechanism by which minocycline inhibits protein synthesis involves its interference with the binding of aminoacyl-tRNA to the bacterial ribosome. Aminoacyl-tRNA molecules are responsible for delivering specific amino acids to the ribosome based on the mRNA sequence. By binding to the 30S subunit, minocycline obstructs the ribosomal A-site, which is the primary binding site for incoming aminoacyl-tRNA molecules patsnap.comasm.orgfrontiersin.org. This physical blockage prevents the proper positioning and binding of aminoacyl-tRNA, thus inhibiting the incorporation of amino acids into the nascent polypeptide chain patsnap.comfrontiersin.org. This disruption of aminoacyl-tRNA binding is a key step in the bacteriostatic action of minocycline.

Interactions with Other Chemical Species (e.g., Benzoyl Peroxide and Tertiary Amines)

Minocycline possesses primary and tertiary amine groups within its structure nih.govnih.gov. These amine groups make it a potential substrate for organic cation transporters in biological systems nih.govnih.gov. Studies have shown that the transport of minocycline in cultured human gingival fibroblasts and human neutrophils can be competitively inhibited by organic cations such as carnitine, diphenhydramine, and verapamil (B1683045) nih.govnih.gov. This suggests that the transport of minocycline, mediated by systems with broad substrate specificity, may involve organic cation transporters nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies on tetracycline antibiotics, including minocycline, aim to understand how modifications to the core tetracycline structure affect their biological activity, particularly their interaction with the bacterial ribosome and their ability to overcome resistance mechanisms.

Impact of Core Tetracycline Ring Modifications on Biological Activity

Tetracyclines share a common four-ring naphthacene core structure pnas.org. Modifications to this core structure, particularly at positions C4 to C9 on the tetracycline backbone, have been explored to develop new derivatives with altered properties, including improved efficacy and activity against resistant strains nih.govscielo.org.za. For example, the presence of a dimethylamino group at the C4 carbon on the upper half of the molecule has been shown to be necessary for antimicrobial activity nih.gov. Chemically modified tetracyclines (CMTs) that lack the dimethylamino group at C4 often lose antimicrobial activity, potentially due to an inability to adopt a zwitterionic form required for activity nih.gov.

Minocycline itself is a semi-synthetic tetracycline derivative with modifications, including a dimethylamino group at position 7 and the absence of methyl and hydroxy groups at position 5, compared to the basic tetracycline structure nih.gov. These modifications contribute to its unique properties, such as increased lipophilicity, which is thought to be advantageous for tissue penetration and clinical effectiveness wikipedia.org.

Substituent Effects on Ribosomal Binding Affinity

Substituents attached to the tetracycline core structure can significantly impact their binding affinity to the bacterial ribosome. The increased lipophilicity of minocycline, attributed to its specific substituents, is believed to enhance its tissue penetration and distribution, potentially influencing its access to the ribosomal target within bacterial cells wikipedia.org.

Newer tetracycline derivatives, such as tigecycline (B611373) and omadacycline, feature modifications, particularly at the C7 and C9 positions of the D ring, which contribute to their activity against tetracycline-resistant bacteria nih.govpnas.orgkoreamed.org. For instance, tigecycline, a glycylcycline, has a 9-t-butylglycylamido moiety that forms a stacking interaction with a specific nucleotide on the 16S rRNA, leading to increased affinity for the ribosome binding site and activity against resistant strains pnas.org. Omadacycline, an aminomethylcycline, has a C-9 aminomethyl substituent that helps it overcome efflux pump and ribosomal protection resistance mechanisms koreamed.org. These examples highlight how specific substituents on the tetracycline core can influence ribosomal binding and contribute to overcoming resistance, although detailed quantitative binding affinity data for various minocycline substituents were not extensively found in the search results.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Minocycline54675783
Benzoyl Peroxide7187
Carnitine342
Diphenhydramine3100
Verapamil5665
Tetracycline54675771
Doxycycline31203
Tigecycline11513115
Omadacycline9824864
Benzoyl Peroxide / Clindamycin Topical102073070 (for combination)
Clindamycin446598
Adapalene66391
Erythromycin18322
Tretinoin444795
Isotretinoin5284505
Tazarotene60760
Phenylephrine1040
Pyrilamine7036
Papaverine4680
Diazepam3016
Penicillin6005
Cephalothin8658
Prednisolone5703
Magnesium23925
Calcium23930
Iron23926
Zinc23928
Bismuth subsalicylate16580120
Aluminum23927
Sucralfate39719
Quinapril5465391
Methoxyflurane4103
Pretomanid135643132
Bedaquiline16188001
Linezolid443084
Succinylcholine5320
Temocillin54677961
Ticarcillin36892
Microbiota oral-

Note: PubChem CIDs for some general categories or complex mixtures like "Microbiota oral" are not applicable or readily available.Minocycline, known commercially as Vectrin among other brand names, is a semi-synthetic antibiotic belonging to the tetracycline class drugbank.comaocd.orgoasisderm.comskintherapyletter.com. Introduced into clinical practice decades ago, it is derived from the foundational tetracycline structure aocd.orgulisboa.ptnih.gov. Minocycline functions primarily as a bacteriostatic agent, impeding the proliferation and growth of bacteria, thereby facilitating their clearance by the host immune system patsnap.compatsnap.com.

Molecular Mechanism of Action Research (In Vitro and Preclinical)

The antibacterial efficacy of minocycline stems from its capacity to disrupt bacterial protein synthesis. This is achieved through specific interactions with the bacterial ribosome.

Ribosomal Target Binding and Bacterial Protein Synthesis Inhibition Pathways

Minocycline, consistent with other antibiotics in the tetracycline class, preferentially targets the bacterial 30S ribosomal subunit drugbank.compatsnap.comwikipedia.org. Its entry into bacterial cells occurs via a combination of passive diffusion and active transport mechanisms, which may involve coordination with divalent cations such as magnesium drugbank.compatsnap.commedicaldialogues.in. Upon reaching the cytoplasm, minocycline establishes a binding interaction with the 16S rRNA component of the 30S ribosomal subunit asm.org. This binding event is critical as it directly interferes with the intricate process of protein synthesis drugbank.comwikipedia.org. The association of minocycline with the 30S subunit effectively impedes the proper attachment of aminoacyl-tRNA molecules to the mRNA-ribosome complex at the ribosomal A-site patsnap.compatsnap.comasm.org. This interference consequently prevents the elongation of the peptide chain by blocking the addition of subsequent amino acids, leading to the cessation of bacterial protein synthesis patsnap.compatsnap.comfrontiersin.org.

Molecular Interactions with Aminoacyl tRNA

A central aspect of minocycline's mechanism of action is its interference with the binding of aminoacyl-tRNA to the bacterial ribosome. Aminoacyl-tRNAs are the molecular couriers responsible for delivering the correct amino acids to the ribosome, dictated by the codons on the mRNA template. By occupying a binding site on the 30S subunit, minocycline obstructs the ribosomal A-site, which is the primary docking location for incoming aminoacyl-tRNA molecules patsnap.comasm.orgfrontiersin.org. This physical obstruction hinders the accurate positioning and binding of aminoacyl-tRNA, thereby preventing the incorporation of amino acids into the developing polypeptide chain patsnap.comfrontiersin.org. This disruption of aminoacyl-tRNA binding represents a pivotal step in the bacteriostatic activity exhibited by minocycline.

Interactions with Other Chemical Species (e.g., Benzoyl Peroxide and Tertiary Amines)

Structurally, minocycline contains both primary and tertiary amine functional groups nih.govnih.gov. These amine moieties suggest that minocycline can serve as a substrate for organic cation transporters found in biological systems nih.govnih.gov. Research has demonstrated that the transport of minocycline into cultured human gingival fibroblasts and human neutrophils can be competitively inhibited by various organic cations, including carnitine, diphenhydramine, and verapamil nih.govnih.gov. These findings imply that the transport of minocycline, which is facilitated by transport systems with broad substrate specificity, may involve the activity of organic cation transporters nih.gov.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) investigations involving tetracycline antibiotics, such as minocycline, are conducted to elucidate how modifications to the fundamental tetracycline structure influence their biological properties, particularly their interaction with the bacterial ribosome and their effectiveness against resistant bacterial strains.

Impact of Core Tetracycline Ring Modifications on Biological Activity

The structural foundation of tetracycline antibiotics is a conserved four-ring naphthacene core pnas.org. Modifications to this core, particularly at positions C4 through C9, have been explored to synthesize novel derivatives with enhanced properties, including increased potency and activity against bacteria exhibiting resistance mechanisms nih.govscielo.org.za. For instance, the presence of a dimethylamino group at the C4 carbon on the upper portion of the molecule is considered essential for antimicrobial activity nih.gov. Chemically modified tetracyclines (CMTs) that lack this dimethylamino group at C4 often exhibit a loss of antimicrobial activity, potentially because they are unable to adopt the zwitterionic form necessary for their action nih.gov.

Minocycline is a semi-synthetic derivative characterized by specific modifications to the tetracycline core, notably the presence of a dimethylamino group at position 7 and the absence of methyl and hydroxy groups at position 5 nih.gov. These structural alterations contribute to its distinct characteristics, including enhanced lipophilicity, which is believed to improve its penetration into tissues and contribute to its clinical efficacy wikipedia.org.

Substituent Effects on Ribosomal Binding Affinity

The nature of substituents attached to the tetracycline core can significantly influence their binding affinity to the bacterial ribosome. The increased lipophilicity observed in minocycline, a consequence of its specific substituent pattern, is thought to improve its ability to penetrate bacterial cell membranes and reach its ribosomal target wikipedia.org.

More recent tetracycline derivatives, such as tigecycline and omadacycline, incorporate modifications, particularly at the C7 and C9 positions of the D ring, which are linked to their activity against tetracycline-resistant bacteria nih.govpnas.orgkoreamed.org. For example, tigecycline, a glycylcycline, possesses a 9-t-butylglycylamido moiety that engages in a stacking interaction with a specific nucleotide on the 16S rRNA, resulting in a higher affinity for the ribosomal binding site and activity against resistant strains pnas.org. Omadacycline, an aminomethylcycline, features a C-9 aminomethyl substituent that aids in overcoming bacterial efflux pump and ribosomal protection resistance mechanisms koreamed.org. These examples underscore the importance of specific substituents on the tetracycline core in modulating ribosomal binding interactions and contributing to activity against resistant phenotypes.

Role of Specific Functional Groups (e.g., 4-dimethylamino group, C-12a hydroxyl) in Activity and Stability

All tetracycline antibiotics share a perhydronaphthacene skeleton core.ac.uk. Minocycline is a tetracycline analogue featuring a dimethylamino group at position 7 and lacking the methyl and hydroxy groups at position 5 nih.gov. A basic functional group at the C-4 position is considered essential for the in vivo activity of tetracyclines core.ac.uk. Minocycline possesses a 7-dimethylamino substituent which is protonated and thus electron-withdrawing near the bacterial surface, potentially enhancing its in vitro activity core.ac.uk. The absence of a 6-hydroxy substituent in minocycline, unlike some other tetracyclines, contributes to its acid stability core.ac.uk. Modifications at the C-6 position can yield 6-deoxytetracycline derivatives that are acid stable and allow for substitution at the C-7 and/or C-9 positions core.ac.uk. Substitution with electron-withdrawing groups at the C-7 position has been shown to enhance in vitro activity core.ac.uk.

Analytical Methodologies for Compound Characterization and Quantification

Various analytical techniques are employed for the characterization and quantification of minocycline in different matrices, including pharmaceutical preparations and biological samples edpsciences.orgresearchgate.net. These methods aim to ensure the quality, purity, and accurate concentration determination of the compound.

Chromatographic Separation Techniques (e.g., HPLC, UPLC, GC) for Minocycline

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of minocycline core.ac.ukresearchgate.netnih.govtsijournals.comresearchgate.netsielc.comresearchgate.netgoogle.com. HPLC methods have been developed and validated for the determination of minocycline in various samples, such as aqueous solutions, pharmaceutical dosage forms, human plasma, and saliva core.ac.ukresearchgate.netnih.govtsijournals.comresearchgate.net. These methods often utilize reversed-phase columns, such as C18 columns researchgate.nettsijournals.comresearchgate.netgoogle.com. Mobile phases typically consist of mixtures of water or buffer solutions with organic solvents like acetonitrile (B52724) or methanol (B129727) researchgate.nettsijournals.comresearchgate.netgoogle.com. UV detection is commonly employed for minocycline analysis by HPLC, often at wavelengths around 280 nm or 350 nm tsijournals.comresearchgate.netsielc.comresearchgate.net. Some HPLC methods have been developed to be stability-indicating, capable of separating minocycline from its degradation products core.ac.uk. Ultra-High Performance Liquid Chromatography (UPLC) coupled with mass spectrometry has also been reported for minocycline analysis researchgate.netresearchgate.net. While Liquid Chromatography (LC) is suitable for analyzing non-volatile or thermally unstable compounds like minocycline, Gas Chromatography (GC) is generally less suitable due to the potential for decomposition under GC conditions core.ac.uk.

Spectroscopic Identification Methods (e.g., Mass Spectrometry, NMR)

Spectroscopic techniques play a crucial role in the identification and structural elucidation of minocycline. Mass Spectrometry (MS), often coupled with chromatography (LC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of minocycline and its related substances researchgate.netresearchgate.netresearchgate.netscielo.org.zanih.gov. Tandem mass spectrometry (MS/MS) provides more specific and sensitive detection researchgate.netresearchgate.netnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the structural details of minocycline and its derivatives scielo.org.zanih.govhmdb.caresearchgate.net. For instance, proton NMR spectra provide information about the hydrogen atoms within the molecule scielo.org.zahmdb.ca. Fourier Transform Infrared (FT-IR) spectroscopy has also been explored as a rapid analytical method for the quantitative assessment of minocycline hydrochloride in pharmaceutical formulations researchgate.net.

Electrochemical Detection Approaches

Electrochemical methods offer alternative approaches for the determination of minocycline. Minocycline is electrochemically reducible at various electrodes, including mercury and solid electrodes edpsciences.org. Voltammetric and polarographic techniques, such as alternating current polarography (ACP), cyclic voltammetry (CV), linear sweep voltammetry (LSV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), have been investigated for minocycline determination edpsciences.orgedpsciences.orgresearchgate.netresearchgate.net. These methods can be applied to analyze minocycline in pure form or in pharmaceutical preparations, often requiring minimal sample pre-treatment edpsciences.org. Electrochemical sensors, including those modified with materials like zinc oxide nanoparticles, have been developed to enhance the sensitivity of minocycline determination mdpi.com.

Method Development and Validation for Minocycline Analysis

The development and validation of analytical methods for minocycline are essential to ensure their reliability, accuracy, and precision core.ac.ukresearchgate.netnih.govtsijournals.comresearchgate.netresearchgate.netpinelakelabs.com. Method validation typically involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability researchgate.netnih.govtsijournals.comresearchgate.net. Stability-indicating HPLC methods are developed to quantify minocycline in the presence of its degradation products core.ac.uk. Validation studies confirm that the method is suitable for its intended purpose, whether it is for quality control of raw materials or finished dosage forms, or for pharmacokinetic studies in biological matrices core.ac.ukresearchgate.netnih.govtsijournals.comresearchgate.net.

Here is an example of data that could be presented in an interactive table, based on search results regarding HPLC method validation for minocycline hydrochloride:

ParameterValue/RangeReference
Linearity Range100 to 900 µg/mL tsijournals.comresearchgate.net
LOD0.816 µg/mL tsijournals.comresearchgate.net
LOQ2.474 µg/mL tsijournals.comresearchgate.net
Inter-day Precision (% RSD)3.84 to 6.57% (at 148-2743 ng/ml) nih.gov
Mean Recovery (%)99.2% edpsciences.orgresearchgate.netresearchgate.net

Computational Chemistry and Modeling

Computational chemistry and modeling techniques are increasingly applied to study the properties and behavior of minocycline. These methods can provide insights into molecular interactions, stability, and potential targets. For instance, computational docking simulations and molecular dynamics (MD) simulations have been used to predict the binding affinities of minocycline to biological targets, such as HIV-1 proteins and SARS-CoV-2 main protease oup.comnih.gov. Computational modeling has also been employed in the development of minocycline-imprinted hydrogels to understand the interactions between minocycline and functional monomers and to optimize drug loading and release performance researchgate.net. Density functional theory (DFT) has been used in the study of minocycline hydrochloride crystal structures researchgate.net.

Molecular Docking and Dynamics Simulations of Minocycline-Target Interactions

Computational techniques such as molecular docking and molecular dynamics simulations are valuable tools for investigating the specific interactions between minocycline and its biological targets at a molecular level. These methods provide insights into binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes upon binding.

Studies have employed these techniques to explore minocycline's interactions with various proteins beyond the bacterial ribosome. For instance, molecular docking and spectroscopic methods were utilized to characterize the interaction between minocycline hydrochloride and trypsin. These studies indicated stable binding and suggested that minocycline could induce changes in the secondary structure of trypsin. mdpi.com

Molecular docking has also been applied in the search for novel antibiotic targets. One study docked a variety of antibiotic compounds, including minocycline, to bacterial Pth1 (Prolin-tRNA ligase 1), an enzyme considered a potential antibiotic target. Minocycline demonstrated favorable interactions with E. coli Pth1 in these simulations, although it did not dock effectively with B. thailandensis Pth1. mdpi.com

Furthermore, molecular docking has been used to investigate potential interactions of minocycline with human proteins implicated in various conditions. A study exploring the effects of minocycline on polycystic ovary syndrome (PCOS) phenotypes used molecular docking to assess its interaction with chemokine-like receptor 1 (CMKLR1) and Insulin Receptor (INSR). These simulations identified potential binding sites and highlighted interaction types, including hydrogen bonds formed with amino acid residues such as Arg222, Tyr278, Tyr274, and Thr300 in CMKLR1, and Ala550, Tyr539, and Ser553 in INSR. Hydrophobic and electrostatic interactions were also observed in the INSR binding site. researchgate.net

More recent research has utilized computational docking and molecular dynamics simulations to investigate minocycline's neuroprotective properties. One study focused on the direct interaction between minocycline and p47phox, a subunit of the NADPH oxidase-2 (NOX2) complex, which is involved in producing reactive oxygen species. Computational insights, supported by experimental validation, suggested a potential binding site for minocycline near Trp193 and Cys196 on p47phox, indicating that this direct interaction may contribute to minocycline's ability to attenuate NOX-derived ROS generation. nih.gov Computational docking simulations have also been used in the design of protein-protein interaction control systems, suggesting that steric hindrance plays a role in minocycline competing with peptides for binding to a minocycline-recognizing antibody. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetracycline Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the structural properties of compounds and their biological or chemical activities. This allows for the prediction of activity based on molecular structure and the identification of structural features critical for specific effects. QSAR modeling has been applied to tetracycline derivatives to understand the relationship between their chemical structures and various activities.

One area where QSAR has been applied is in studying the anti-fibrillogenic activity of tetracyclines. A 3D-QSAR study investigated the effect of tetracycline and 14 derivatives on the aggregation of the peptide PrP106-126, which is relevant to prion diseases. By analyzing the stereoelectronic features of these compounds using molecular descriptors, the study aimed to understand which structural characteristics influenced their ability to inhibit fibril formation. researchgate.netarxiv.org

QSAR models have also been developed for predicting other properties of tetracycline derivatives. For example, minocycline has been identified as a highly efficient corrosion inhibitor in the context of a general QSAR-ARX model. This model uses quantum mechanical descriptors to predict the corrosion inhibition efficiency of various drugs. Other tetracycline antibiotics, such as doxycycline and oxytetracycline, were also predicted to be efficient corrosion inhibitors by this QSAR model. mdpi.com

Analysis of the structure-activity relationships within the tetracycline class has revealed key structural requirements for their antibacterial activity, particularly their ability to inhibit bacterial protein synthesis. Essential features include the linearly arranged DCBA naphthacene ring system, a C1-C3 diketo substructure in the A-ring, and an exocyclic carbonyl or amide group at C2. The presence of an amino group at position C4 is considered pivotal for antibacterial activity, with the natural 4S isomer being important for optimal activity against Gram-negative bacteria. nih.gov

Compound Names and PubChem CIDs

Erdosteine: a Thiol Derivative Mucolytic Agent

Historical Context and Preclinical Discovery of Thiol-Based Agents

The development of thiol-based mucolytic agents arose from the need to manage respiratory diseases characterized by mucus hypersecretion. Oxidative stress is a key factor in the pathology of conditions like chronic obstructive pulmonary disease (COPD), leading to increased mucus production and inflammation. amazonaws.com This understanding spurred research into compounds that could not only break down thick mucus but also counteract oxidative damage.

Thiol compounds, characterized by the presence of a sulfhydryl (-SH) group, became a focus of this research due to their dual mucolytic and antioxidant capabilities. nih.govamazonaws.com Several thiol-based drugs, including N-acetylcysteine (NAC) and carbocysteine, were developed and studied for their efficacy in respiratory medicine. amazonaws.comresearchgate.net Erdosteine was discovered and developed in Italy by Edmond Pharma as a newer generation thiol derivative. wikipedia.org Preclinical research focused on creating a molecule with blocked sulfhydryl groups, which would only become active after metabolism, potentially improving tolerability. nih.govnih.gov Experimental studies demonstrated that erdosteine could protect tissues from damage induced by oxidative stress by preventing the buildup of free oxygen radicals and boosting cellular antioxidant defense mechanisms. nih.govresearchgate.net

Chemical Synthesis and Active Metabolite Generation

Synthetic Routes to Erdosteine

The chemical synthesis of Erdosteine can be achieved through various routes. One common method involves the reaction of homocysteine thiolactone hydrochloride with an acylating agent.

A described synthesis process includes the following steps:

Intermediate Generation : 3-sulfo-glutaric acid is dissolved in acetic anhydride and heated to produce the intermediate 3-sulfo-glutaric anhydride. google.com

Reaction : Homocysteine thiolactone hydrochloride is dissolved in water, and the pH is adjusted. The solid 3-sulfo-glutaric anhydride is then added to this solution. google.com

Final Product Formation : The reaction mixture's pH is maintained, leading to the formation of an erdosteine crude product, which is then purified. google.com

Another synthetic pathway involves reacting D,L-homocysteine thiolactone hydrochloride with chloroacetyl chloride to create an intermediate, 3-chloroacetamido-2-oxo-tetrahydrothiophene. This intermediate is then reacted with thioglycolic acid to produce erdosteine. google.com The purity and yield of the final product are critical aspects of the industrial manufacturing process. google.compatsnap.com

Characterization of Metabolically Activated Forms and Their Chemical Properties

Erdosteine is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body. nih.gov After oral administration, it is rapidly absorbed and undergoes first-pass metabolism, primarily in the liver. wikipedia.orgnih.gov This metabolic process transforms erdosteine into its active metabolites.

The primary and most significant active metabolite is known as Metabolite I (Met I), or N-thiodiglycolyl-homocysteine. wikipedia.orgoatext.com The formation of Met I involves the opening of the thiolactone ring present in the erdosteine structure. nih.govnih.gov This chemical transformation is crucial as it unmasks a free sulfhydryl (-SH) group, which is responsible for the drug's therapeutic effects. nih.govoatext.com Two other active metabolites, N-acetyl-homocysteine (Metabolite II) and homocysteine (Metabolite III), are also formed. dexagroup.compom.go.id

Table 1: Key Metabolites of Erdosteine

Metabolite Chemical Name Key Feature
Metabolite I (Met I) N-thiodiglycolyl-homocysteine Contains a free sulfhydryl (-SH) group; primary active form. wikipedia.orgnih.gov
Metabolite II N-acetyl-homocysteine Active metabolite. dexagroup.compom.go.id

| Metabolite III | Homocysteine | Active metabolite. dexagroup.compom.go.id |

The chemical properties of these metabolites, particularly Met I, are central to the drug's mechanism of action. The presence of the free thiol group allows them to participate in redox reactions, acting as potent antioxidants and breaking down disulfide bonds in mucus proteins. drugbank.compatsnap.com

Molecular Structure and Functional Group Significance

The molecular structure of erdosteine is fundamental to its function as a targeted prodrug. Its chemical name is N-(carboxymethylthioacetyl)-homocysteine thiolactone. researchgate.netresearchgate.net

Table 2: Structural Features of Erdosteine

Feature Description Significance
Thiolactone Ring A heterocyclic ring containing a sulfur atom. nih.govmdpi.com This structure "blocks" or protects the sulfhydryl group, rendering the parent molecule inactive and stable in acidic environments like the stomach. nih.govresearchgate.net
Thioether Group A sulfur atom bonded to two alkyl groups in the side chain. wikipedia.orgnih.gov This is the second of two blocked sulfhydryl groups in the molecule. wikipedia.org

Role of Free Sulfhydryl (-SH) Groups in Biological Activity

The biological activity of erdosteine is almost entirely dependent on the free sulfhydryl (-SH) groups of its active metabolites. dexagroup.comnih.gov In the parent erdosteine molecule, these thiol groups are chemically blocked, one within the thiolactone ring and the other as a thioether. wikipedia.orgnih.gov

Upon metabolic conversion to Met I, the opening of the thiolactone ring liberates a highly reactive sulfhydryl group. nih.govnih.gov This free -SH group has two primary functions:

Mucolytic Activity : The thiol group is capable of cleaving the disulfide bonds (-S-S-) that hold together the glycoprotein fibers in mucus. nih.govpatsnap.com This action breaks down the dense, cross-linked structure of the mucus, reducing its viscosity and elasticity and making it easier to clear from the airways. dexagroup.comnih.gov

Antioxidant Activity : The sulfhydryl group acts as a potent free radical scavenger. nih.govresearchgate.net It can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby protecting tissues from oxidative damage. researchgate.net This antioxidant effect is crucial in inflammatory respiratory conditions where oxidative stress is high. amazonaws.comnih.gov

Structural Determinants for Mucolytic and Antioxidant Properties

The specific structural arrangement of erdosteine and its metabolites dictates their function. The prodrug design, with its blocked sulfhydryl groups, ensures that the active, reactive components are released only after absorption and metabolism. dexagroup.compom.go.id

The key structural determinant for both mucolytic and antioxidant properties is the free sulfhydryl (-SH) group on the active metabolite, Met I. nih.govpatsnap.com The reducing potential of this group is directly responsible for breaking disulfide bonds in mucoproteins and for scavenging free radicals. researchgate.netnih.gov Therefore, the efficacy of erdosteine is directly linked to the metabolic process that unmasks this critical functional group. The presence of this free thiol is what classifies erdosteine among other thiol-based mucolytic and antioxidant agents. researchgate.netmdpi.com

Mechanism of Molecular Action Research (In Vitro and Preclinical)

Modulation of Bronchial Mucus Rheology and Viscosity

The primary mechanism of erdosteine as a mucolytic agent lies in the activity of its metabolites. patsnap.com The free sulfhydryl (-SH) group in active metabolites, particularly Metabolite I, breaks the disulfide bonds that link glycoproteins in the mucus. prolekare.czpatsnap.compatsnap.commedscape.com This action reduces the viscosity and elasticity of bronchial secretions, making them more fluid and easier to clear from the airways through coughing and ciliary action. prolekare.czpom.go.idpatsnap.comnih.gov

In preclinical and clinical studies, treatment with erdosteine has demonstrated a significant impact on sputum properties.

In patients with chronic bronchitis, a two-week course of erdosteine therapy was shown to significantly decrease the apparent viscosity of sputum. nih.gov

Studies on patients with Chronic Obstructive Pulmonary Disease (COPD) exacerbations also reported statistically significant reductions in both sputum viscosity and elasticity compared to a placebo group. medscape.com

Beyond viscosity, erdosteine treatment has been found to lower the content of fucose and the dry macromolecular weight of sputum, which are markers for mucus glycoprotein content. medscape.comnih.govsemanticscholar.org

These changes in the biochemical and rheological properties of mucus underscore erdosteine's role in improving mucociliary transport. nih.govmedscape.comnih.gov

Table 1: Effects of Erdosteine on Sputum Rheology and Composition

ParameterEffect Observed with Erdosteine TreatmentSupporting Evidence
Sputum ViscosityStatistically significant reductionObserved in patients with COPD and chronic bronchitis. medscape.comnih.gov
Sputum ElasticitySignificant reductionNoted in studies on patients with COPD exacerbations. medscape.com
Fucose ContentSignificant reductionIndicates a decrease in mucus glycoprotein content. medscape.comnih.gov
Macromolecular Dry Weight (MDW)Significant reductionA marker for the solid components of mucus. nih.gov
Mucociliary TransportSignificant improvementFacilitated by the reduction in mucus viscosity and elasticity. nih.govmedscape.com

Free Radical Scavenging Mechanisms at the Molecular Level

Erdosteine's active metabolites exhibit significant antioxidant properties by acting as scavengers of free radicals. patsnap.comnih.govnih.gov Oxidative stress, an imbalance between damaging free radicals (oxidants) and the body's ability to neutralize them (antioxidants), is a key factor in the pathology of many respiratory diseases. patsnap.com The thiol group (-SH) in Metabolite I is crucial for this antioxidant and free radical scavenging activity. nih.govnih.govresearchgate.net

The mechanisms of this action include:

Direct Scavenging: The active metabolites can directly neutralize reactive oxygen species (ROS), mitigating oxidative stress. patsnap.comnih.gov Electron paramagnetic resonance (EPR) spectroscopy studies have confirmed that Metabolite I significantly reduces the intensity of various free radicals, indicating a direct termination reaction. nih.gov

Increased Antioxidant Defenses: In animal models, co-treatment with erdosteine alongside a toxic agent was found to increase the activity of tissue antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase. nih.govmedscape.com

Reduced Oxidant Production: Erdosteine has been shown to decrease the tissue levels of nitric oxide and xanthine oxidase, an enzyme that catalyzes the production of oxygen-free radicals. nih.govresearchgate.net

This dual action of preventing the accumulation of free radicals and boosting cellular antioxidant defenses results in a protective effect on tissues, reducing lipid peroxidation and cellular injury. nih.govresearchgate.netmedscape.com

Inhibition of Inflammatory Mediators and Pro-Inflammatory Cytokines

Erdosteine demonstrates anti-inflammatory effects by inhibiting various inflammatory mediators and pro-inflammatory cytokines, many of which are involved in oxidative stress pathways. nih.govpatsnap.comresearchgate.net

In vitro research has shown that Erdosteine's active metabolite, Met 1, can inhibit the production of several key inflammatory molecules during the respiratory burst of human neutrophils:

Nitric Oxide (NO): Met 1 has been shown to inhibit the production of nitric oxide. researchgate.netresearchgate.netnih.gov

Superoxide (O₂⁻): The production of this reactive oxygen species is also reduced by Met 1. researchgate.netresearchgate.netnih.gov

Peroxynitrite (ONOO⁻): As a product of the reaction between superoxide and nitric oxide, the formation of peroxynitrite is consequently disrupted by Met 1. nih.gov

Effects on Elastase Enzyme Activity

Elastase, a serine proteinase released by activated neutrophils, plays a significant role in the inflammation of the respiratory tract by degrading elastin and other biomacromolecules. nih.gov Research has demonstrated that erdosteine, through its active metabolite Met 1, can interfere with this process. dexagroup.compom.go.id

An in vitro study examined the effect of Met 1 on human neutrophil elastase release. The results showed that Met 1 significantly inhibits the fMLP-induced release of elastase from neutrophils in a concentration-dependent manner, with inhibitory effects observed at concentrations achievable in clinical settings. nih.gov By reducing the release of both elastase and oxidant radicals, Met 1 exhibits clinically relevant anti-inflammatory effects. nih.gov

Table 2: Inhibition of fMLP-Induced Elastase Release by Erdosteine Metabolite I

Metabolite I Concentration (µg/ml)Effect on Elastase Release
1.25No significant inhibition
2.5Significant inhibition
5.0Concentration-dependent inhibition
10.0Concentration-dependent inhibition
20.0Concentration-dependent inhibition
Data derived from a study on fMLP-induced elastase exocytosis from human neutrophils. nih.gov

Influence on Bacterial Adhesion to Respiratory Epithelial Cells (Preclinical)

Bacterial adhesion to the airway mucosa is a critical step in colonization and subsequent infection. medscape.com Preclinical studies have shown that erdosteine's active metabolite, Met 1, can interfere with this process. nih.govnih.gov The mechanism is thought to involve the interaction of the metabolite's sulfhydryl group with bacterial fimbriae, the structures bacteria use to attach to host cells. prolekare.cznih.gov

In one study, Met 1 was found to significantly reduce the adhesion of both Staphylococcus aureus and Escherichia coli to human mucosal epithelial cells at concentrations of 2.5, 5, and 10 µg/ml. nih.gov This anti-adhesive activity appears to occur at a fimbrial level, as the incubation of human cells with the drug did not reduce the adhesiveness of untreated bacteria. nih.gov This additional activity is beneficial as it may help reduce the bacterial load on epithelial surfaces. nih.gov

Inhibition of Biofilm Formation and Biofilm Rupture Mechanisms (Preclinical)

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. researchgate.netnih.gov Erdosteine has shown potential in controlling biofilm-related infections, not by acting as an antibiotic itself, but by enhancing the efficacy of antibiotic treatments. prolekare.czresearchgate.net

In vitro studies have demonstrated that erdosteine, in combination with antibiotics like vancomycin, linezolid, amoxicillin-clavulanate, and levofloxacin, enhances the reduction of both biofilm mass and the viability of bacteria within the biofilm. nih.gov This effect was observed against both young (6-hour) and mature (24-hour) biofilms of methicillin-susceptible and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). nih.gov

The proposed mechanisms for this activity include:

Disruption of Biofilm Matrix: The active thiol groups of erdosteine's metabolites may break disulfide bonds within the biofilm's extracellular polymeric substance, similar to how they act on mucus. prolekare.cz This disruption is thought to facilitate better penetration of antibiotics into the biofilm. prolekare.czresearchgate.netnih.gov

Antioxidant Activity: As oxidative stress can influence the production of the extracellular matrix, erdosteine's antioxidant properties may also play a role. prolekare.cz

While some research indicates erdosteine can inhibit biofilm formation, other studies have found that at certain concentrations it may increase the number of cells within a biofilm while simultaneously downregulating the expression of virulence-related proteins, suggesting the cells may become less pathogenic. researchgate.netnih.govresearchgate.net

Analytical Methodologies for Compound and Metabolite Characterization

The characterization and quantification of erdosteine and its metabolites in various matrices, such as bulk drugs, pharmaceutical formulations, and biological fluids, are crucial for quality control and pharmacokinetic studies. A range of analytical techniques are employed for this purpose.

Chromatographic methods are fundamental for the separation and quantification of erdosteine and its active metabolites from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used techniques due to their high resolution and sensitivity.

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of erdosteine. researchgate.net These methods typically utilize a C18 column as the stationary phase and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netresearchgate.net Detection is often carried out using a UV detector at wavelengths around 236 nm or 254 nm. researchgate.netresearchgate.net For instance, a stability-indicating HPLC method was developed using an Ace5-C18 column with a mobile phase of acetonitrile and phosphate buffer (35:65 v/v), allowing for the separation of erdosteine from its degradation products. researchgate.net

UPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), offers even greater sensitivity and specificity, making it suitable for quantifying low concentrations of erdosteine in biological samples like human plasma. researchgate.netjapi.org One such method achieved a lower limit of quantitation of 0.2 ng/ml in human plasma, demonstrating its utility in pharmacokinetic studies. japi.org

High-Performance Thin-Layer Chromatography (HPTLC) has also been employed as a stability-indicating method for the analysis of erdosteine in pharmaceutical dosage forms. researchgate.net An HPTLC method using a mobile phase of toluene–methanol–acetone–ammonia (3.5:3.5:2.5:0.05 v/v/v/v) and densitometric measurement at 254 nm was able to effectively separate the drug from its degradation products. researchgate.net

TechniqueStationary PhaseMobile PhaseDetectionApplicationReference
HPLCAce5-C18 (250×4.6 mm, 5 μm)Acetonitrile: Phosphate Buffer (35:65 v/v)UV at 236 nmBulk drug and pharmaceutical dosage form researchgate.net
HPLCCAPCELL PAK C18Acetonitrile: 0.01 mol/L Citric Acid (13:87 v/v)UV at 254 nmDetermination of impurities in bulk drug researchgate.net
UPLC-MS/MSC18 UPLC column (2.1 x 50 mm, 1.8 µm)0.1% Formic Acid: Acetonitrile (25:75 v/v)Tandem Mass SpectrometryBulk drug and capsule formulations researchgate.net
HPTLCSilica gel 60 F254 platesToluene–Methanol–Acetone–Ammonia (3.5:3.5:2.5:0.05 v/v)Densitometry at 254 nmPharmaceutical dosage forms researchgate.net
Table 1: Examples of Chromatographic Methods for Erdosteine Analysis

Spectroscopic techniques are indispensable for the structural elucidation of erdosteine, its metabolites, and any related impurities. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools used for this purpose.

MS, particularly when coupled with chromatographic techniques like LC-MS/MS, is highly effective for both quantification and structural confirmation. japi.org In these methods, erdosteine produces a protonated precursor ion ([M+H]+) at m/z 250, which then fragments into specific product ions that can be monitored for selective detection. japi.org For example, a common product ion used for quantification is found at m/z 204. japi.org

NMR spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular structure. These techniques have been used to identify and confirm the structures of impurities found in erdosteine bulk drug, such as erdosteine ethyl ester and an erdosteine oxide. researchgate.net

UV-Visible spectrophotometry is a simpler spectroscopic method used for the quantification of erdosteine in bulk and capsule dosage forms, with a detection wavelength typically around 237.4 nm. researchgate.net Fluorescence spectroscopy has also been utilized, where erdosteine is derivatized to produce a fluorescent compound, allowing for highly sensitive detection in biological matrices like human plasma. oatext.com

TechniqueApplicationKey Findings / ParametersReference
Mass Spectrometry (MS/MS)Quantification and structural confirmationPrecursor ion ([M+H]+) at m/z 250; Product ion at m/z 204 japi.org
Nuclear Magnetic Resonance (NMR)Structure elucidation of impuritiesConfirmed structures of erdosteine ethyl ester and erdosteine oxide researchgate.net
UV-Visible SpectrophotometryQuantification in bulk and dosage formsDetection wavelength at 237.4 nm researchgate.net
Fluorescence SpectroscopyQuantification in human plasmaExcitation at 325 nm, Emission at 390 nm (after derivatization) oatext.com
Table 2: Spectroscopic Techniques for Erdosteine Characterization

The development and validation of analytical methods are critical steps to ensure the reliability and accuracy of data in preclinical studies. These processes are typically performed in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netresearchgate.net

Validation parameters for analytical methods include linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netpatsnap.com For instance, a validated stability-indicating HPLC method for erdosteine demonstrated good linearity over a specific concentration range, with high accuracy (recovery values between 99.78% and 101.25%) and precision (low relative standard deviation for intra-day and inter-day measurements). researchgate.net

Specificity is particularly important for stability-indicating methods, ensuring that the drug peak is well-resolved from any peaks of degradation products formed under stress conditions such as acid/base hydrolysis, oxidation, or photolysis. researchgate.netresearchgate.net The validation of a UPLC-MS/MS method for erdosteine in pharmaceutical preparations also showed excellent linearity (R² > 0.996) and precision (RSD < 5%), confirming its suitability for routine quality control analyses. researchgate.net

Computational Chemistry and Modeling

Computational chemistry and molecular modeling provide valuable insights into the mechanisms of action of drugs at a molecular level. These in silico approaches are used to study protein-ligand interactions and to understand how compounds like erdosteine influence biological pathways.

Erdosteine's primary mucolytic action stems from its active metabolite, Metabolite 1 (M1), which contains a free sulfhydryl (-SH) group. japi.orgpatsnap.com Molecular modeling can be used to simulate the interaction of this active metabolite with mucoproteins, which are the main components of mucus. The high viscosity of mucus is largely due to the presence of disulfide bonds (-S-S-) within and between these protein chains.

Computational models would illustrate how the nucleophilic sulfhydryl group of M1 attacks these disulfide bonds. This interaction leads to the cleavage of the disulfide bridges, breaking down the complex network of mucoproteins and thereby reducing the viscosity of the mucus. patsnap.com This process, known as thiol-disulfide exchange, is a key protein-ligand interaction that underlies erdosteine's mucolytic effect.

Similarly, the antioxidant activity of erdosteine's metabolites can be explored through molecular modeling. These models can demonstrate how the sulfhydryl groups act as scavengers of reactive oxygen species (ROS). patsnap.comnih.gov By simulating the interaction between the thiol group and various free radicals, it is possible to understand the electron transfer processes that lead to the neutralization of these damaging species. This antioxidant property helps protect respiratory tissues from oxidative stress, a common feature in chronic respiratory diseases. nih.govresearchgate.net

Redox signaling is a fundamental biological process where the transfer of electrons controls cellular functions. Thiol-containing compounds, like the active metabolites of erdosteine, play a crucial role in maintaining cellular redox homeostasis. mdpi.com In silico studies are powerful tools for investigating the complex biochemistry of thiol redox reactions. nih.gov

Computational simulations can model how thiol compounds interact with components of redox signaling pathways. nih.gov These studies can predict the reactivity of specific cysteine residues in proteins and how they are modified by ROS. nih.gov The oxidation state of these thiol groups can act as a molecular "switch," altering protein function and propagating signals within the cell.

By using quantum mechanics (QM) and classical force fields, researchers can simulate the chemical reactions involved in thiol oxidation and reduction. nih.gov These in silico approaches can help elucidate how erdosteine's metabolites might influence key redox-sensitive signaling pathways, such as those involving transcription factors that regulate inflammation and antioxidant responses. researchgate.net Such computational studies provide a microscopic view of how thiol compounds contribute to the cellular antioxidant defense system and modulate inflammatory processes, complementing experimental research. nih.govnih.gov

Resmethrin/bioresmethrin: a Pyrethroid Insecticide

Historical Context and Development as a Synthetic Pyrethroid

The development of synthetic pyrethroids represents a significant advancement in insecticide chemistry, born from the study of natural pyrethrins (B594832). Pyrethrins, extracts from the flowers of Tanacetum cinerariaefolium (the chrysanthemum flower), have been used for centuries to control insects. jst.go.jppyrethroids.com However, their use was limited by high production costs and instability in sunlight. pyrethroids.com This prompted scientists to develop synthetic analogues, known as pyrethroids, that could offer greater potency, stability, and cost-effectiveness. jst.go.jpnih.gov

The journey to create more robust pyrethroids accelerated after the discovery of allethrin (B1665230) in 1949, which encouraged chemists globally to investigate structural modifications. jst.go.jpnih.gov A pivotal moment in this endeavor occurred in 1967 when a team led by Michael Elliott at the Rothamsted Experimental Station in the UK invented resmethrin (B1680537) and its key isomer, bioresmethrin (B1667281). nih.govinchem.org These compounds were among the first synthetic pyrethroids to demonstrate significantly greater insecticidal activity than natural pyrethrins while also exhibiting lower toxicity to mammals. nih.govresearchgate.net

Resmethrin's development was a calculated design, simulating the stereochemical role of the natural pyrethrin structure with more stable chemical groups. nih.gov It is classified as a first-generation synthetic pyrethroid. mdpi.com While highly effective, resmethrin, like other early pyrethroids, remained susceptible to degradation from light and air (photolysis), which initially limited its use to household applications rather than agriculture. nih.govmdpi.comresearchgate.net The introduction of bioresmethrin in 1967 marked the beginning of the commercial application of these potent insecticides in the late 1960s. mdpi.comresearchgate.net This discovery was a seminal event that paved the way for later, more photostable pyrethroids, establishing the importance of this chemical class in pest management. nih.gov

Chemical Synthesis and Isomer Specificity

The synthesis of resmethrin and the isolation of its specific isomers are crucial to its insecticidal efficacy. The process involves the formation of an ester bond between a specific acid and an alcohol component.

Synthetic Approaches to Resmethrin and its Isomers

Resmethrin is synthesized through the esterification of chrysanthemic acid with 5-benzyl-3-furylmethyl alcohol. inchem.org The full chemical name for chrysanthemic acid used in this process is [1RS, 3RS or 1RS, cis, trans]-2,2-dimethyl-3-(2,2-dimethylvinyl)cyclopropanecarboxylic acid. inchem.org This reaction creates a molecule with multiple stereoisomers due to the chiral centers present in the chrysanthemic acid portion.

The synthesis of bioresmethrin, the most active isomer, is more specific. It involves the controlled esterification of 5-benzyl-3-furylmethanol specifically with the (+)-trans isomer of chrysanthemic acid. herts.ac.uk This controlled process is designed to maximize the yield of the desired, highly potent stereoisomer. herts.ac.uk

Stereoselective Synthesis and Separation Techniques for (1RS)-cis- and (1RS)-trans-Isomers

Resmethrin is not a single compound but a mixture of stereoisomers. inchem.org The structure has two main points of isomeric variation: the chirality at the cyclopropane (B1198618) ring and the cis-trans arrangement of the substituents on that same ring. herts.ac.uk This results in four primary stereoisomers: (1R,trans), (1R,cis), (1S,trans), and (1S,cis). herts.ac.ukwikipedia.org Technical grade resmethrin typically contains these isomers in a ratio of approximately 4:1:4:1, with a general cis:trans isomer ratio of about 1:4. inchem.orgwikipedia.org

The separation and isolation of these isomers are critical because they possess different levels of biological activity. Various chromatographic techniques are employed for this purpose.

Gas-Liquid Chromatography (GLC): This method can effectively separate the geometric cis and trans isomers of resmethrin. tandfonline.com It can also be used to determine the optical isomer composition after hydrolyzing the pyrethroid and esterifying the resulting chrysanthemic acid with a chiral alcohol, such as d- or l-2-octanol, to form diastereoisomer esters that can be resolved chromatographically. tandfonline.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating the stereoisomers of pyrethroids. jfda-online.com By using specialized chiral stationary phases (CSPs), it is possible to resolve the different enantiomers and diastereomers from each other. jfda-online.comchiraltech.com

These stereoselective synthesis and separation techniques are vital for producing enriched formulations like bioresmethrin that contain a higher concentration of the most insecticidally active isomer.

Molecular Structure and Stereochemical Impact on Activity

The three-dimensional structure of the resmethrin molecule and the specific arrangement of its atoms are fundamental to its function as an insecticide.

Structural Features of the Pyrethroid Core and Side Chains

Resmethrin is a synthetic pyrethroid ester with the chemical formula C₂₂H₂₆O₃. nist.govnih.gov Its structure is composed of two main parts joined by an ester linkage:

The Acid Moiety: This is derived from chrysanthemic acid and features a cyclopropane ring substituted with two methyl groups and an isobutenyl group. inchem.org

The Alcohol Moiety: This is 5-benzyl-3-furylmethyl alcohol, which contains a furan (B31954) ring with a benzyl (B1604629) group attached. inchem.orgnih.gov

Based on its structure, resmethrin is classified as a Type I pyrethroid. calvertcountymd.gov This classification is significant because it distinguishes it from Type II pyrethroids. The defining structural difference is that Type I pyrethroids, like resmethrin, lack an α-cyano group on the alcohol moiety. calvertcountymd.gov This structural feature influences their mode of action on the insect nervous system. calvertcountymd.gov

Table 1: Key Structural and Chemical Properties of Resmethrin
PropertyDescriptionReference
Chemical FormulaC₂₂H₂₆O₃ nih.gov
Molecular Weight338.44 g/mol nist.gov
Chemical ClassSynthetic Pyrethroid (Type I) calvertcountymd.gov
Core ComponentsChrysanthemic acid and 5-benzyl-3-furylmethyl alcohol inchem.org
Functional GroupsEster, Cyclopropane, Furan, Alkene, Aromatic Ring nih.gov

Influence of Isomeric Configuration on Bioactivity

The insecticidal potency of pyrethroids is profoundly influenced by their stereochemistry. researchgate.netmdpi.com The spatial arrangement of the atoms in resmethrin's isomers determines how effectively they can interact with their target site, the voltage-gated sodium channels in the nervous system of insects. calvertcountymd.govnih.gov

For resmethrin, there is a clear distinction in the bioactivity of its isomers:

The 1R isomers (both (1R,trans) and (1R,cis)) are potent insecticides. wikipedia.org

The 1S isomers ((1S,trans) and (1S,cis)) are considered biologically inactive. wikipedia.org

This stereoselectivity is a hallmark of pyrethroids, where the insecticidal action resides primarily in one or a few of the possible isomers. researchgate.netufms.br

Bioresmethrin , which is the (1R,trans)-isomer , is the most biologically active of the four stereoisomers. researchgate.netherts.ac.uk Its specific three-dimensional shape allows for optimal binding to the target site, leading to enhanced insecticidal effects. For this reason, bioresmethrin is often synthesized and used as a single, highly active isomer. herts.ac.uk The (1R,cis)-isomer is known as cismethrin and also possesses strong insecticidal properties. inchem.orgnih.gov The differing activities of the isomers highlight the critical role that stereochemistry plays in the biological function of these molecules, a principle that guides the design and synthesis of modern insecticides. semanticscholar.orgnih.gov

Table 2: Bioactivity of Resmethrin Isomers
Isomer NameConfigurationInsecticidal ActivityReference
Bioresmethrin(1R,trans)Strong (Most Active) herts.ac.ukwikipedia.org
Cismethrin(1R,cis)Strong wikipedia.org
-(1S,trans)Inactive wikipedia.org
-(1S,cis)Inactive wikipedia.org

Molecular Mechanism of Action Research (In Vitro and Preclinical)

The primary molecular target for Resmethrin and its isomer Bioresmethrin, like other pyrethroid insecticides, is the voltage-gated sodium channel (VGSC). nih.govresearchgate.net These channels are critical transmembrane proteins responsible for the initiation and propagation of action potentials in the nervous systems of both insects and mammals. nih.govbiorxiv.orgmdpi.com VGSCs are composed of a large α-subunit with four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). nih.govbiorxiv.org The S1-S4 segments form the voltage-sensing module, while the S5 and S6 segments from all four domains create the ion-conducting pore. nih.govbiorxiv.org

Pyrethroids bind to the open state of the VGSC, preventing the channel from transitioning to its inactivated, non-conducting state. nih.govnih.gov This interaction modifies the channel's gating properties, causing a significant delay in its closing. The result is a prolonged influx of sodium ions into the neuron following a stimulus. nih.gov This persistent inward sodium current leads to a sustained depolarization of the nerve membrane. nih.gov While the precise binding sites are still under investigation, computational models suggest that pyrethroids bind within a pocket formed by helices from different domains of the α-subunit. nih.govresearchgate.net The differential toxicity between insects and mammals is partly attributed to subtle differences in the amino acid sequences of their respective VGSCs, which affects the binding affinity of the pyrethroid molecule. nih.govresearchgate.net

The modification of VGSC function is the foundational event in the neurotoxicity of resmethrin. At the cellular level, the prolonged sodium influx and persistent membrane depolarization lead to repetitive, uncontrolled firing of neurons. This hyperexcitability of the nervous system is the direct cause of the signs of intoxication observed in preclinical studies. nih.gov

In mammals, early research on the intravenous and oral administration of resmethrin and bioresmethrin in rats identified a characteristic syndrome of intoxication. nih.gov This syndrome begins with hypersensitivity and aggression, progressing to stimulus-induced tremors, convulsive twitching, and ultimately, at high doses, coma and death. nih.gov This collection of symptoms, classified as the "T-syndrome," is characteristic of Type I pyrethroids like resmethrin, which lack an α-cyano group. nih.gov The neurotoxic effects are a direct consequence of the widespread disruption of normal nerve signaling caused by the persistent activation of sodium channels throughout the central and peripheral nervous systems. nih.gov

Metabolic Pathways and Biotransformation Research

The metabolism of resmethrin and bioresmethrin in mammals is a rapid and efficient detoxification process involving several key biochemical reactions. researchgate.net The primary metabolic pathways are ester hydrolysis and oxidation, followed by conjugation reactions that facilitate excretion. nih.govresearchgate.net These biotransformation processes are crucial in determining the relatively low mammalian toxicity of these compounds compared to their potent insecticidal activity.

The initial and most critical step in the detoxification of resmethrin is the cleavage of its central ester bond. nih.govnih.gov This reaction, known as ester hydrolysis, is catalyzed by a class of enzymes called carboxylesterases (CEs), which are abundantly expressed in the liver, particularly within the microsomal fraction. researchgate.netnih.govmsstate.edu Hydrolysis breaks the resmethrin molecule into its constituent alcohol and acid moieties: 5-benzyl-3-furylmethanol and chrysanthemic acid. inchem.org

Research has demonstrated significant stereospecificity in this enzymatic process. Carboxylesterases hydrolyze the trans-isomers of pyrethroids, such as bioresmethrin ((+)-trans-resmethrin), much more rapidly than the corresponding cis-isomers. inchem.orginchem.org For example, studies on liver microsomal esterases showed that bioresmethrin was hydrolyzed 10 times more rapidly than cismethrin. inchem.org This rapid hydrolysis of the more insecticidally active trans-isomer is a key factor in its selective toxicity. inchem.org Human liver carboxylesterases hCE-1 and hCE-2 have been identified as key enzymes in pyrethroid metabolism, with studies showing hCE-1 efficiently catalyzes the hydrolysis of bioresmethrin. researchgate.netmsstate.edu

Table 1: Comparative Hydrolysis Efficiency of Pyrethroid Isomers by Human Carboxylesterases

CompoundEnzymeRelative Hydrolysis Efficiency (kcat/Km)
trans-permethrin hCE-18-fold higher than cis-permethrin
trans-permethrin hCE-228-fold higher than cis-permethrin
bioresmethrin hCE-1Efficiently hydrolyzed
bioresmethrin hCE-2Not efficiently hydrolyzed

Data sourced from studies on recombinant human carboxylesterases. researchgate.netmsstate.edu

Following ester hydrolysis, both the alcohol and acid moieties undergo further biotransformation through oxidative reactions, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. researchgate.netinchem.org

Alcohol Moiety Oxidation: The alcohol portion, 5-benzyl-3-furylmethanol (BFA), is oxidized to produce several metabolites. The primary pathway involves oxidation to 5-benzyl-3-furoic acid (BFCA). nih.govinchem.org Further oxidation can occur on the benzyl ring, leading to the formation of 4'-hydroxy-5-benzyl-3-furoic acid (4'-OH-BFCA), or at the benzylic carbon, yielding 5-(α-hydroxybenzyl)-3-furoic acid (α-OH-BFCA). nih.govnih.govinchem.org

Acid Moiety Oxidation: The chrysanthemic acid (CA) moiety also undergoes oxidation. For bioresmethrin, which is the (+)-trans isomer, oxidation occurs at the trans-methyl group of the isobutenyl side chain. inchem.org This produces a hydroxymethyl derivative, which is subsequently oxidized first to an aldehyde intermediate and then to the corresponding dicarboxylic acid derivative. nih.govinchem.org

These oxidative steps increase the polarity and water solubility of the metabolites, preparing them for the final phase of elimination. researchgate.net

Table 2: Major Oxidative Metabolites of Resmethrin/Bioresmethrin

Original MoietyPrimary MetaboliteFurther Oxidized Products
5-benzyl-3-furylmethanol 5-benzyl-3-furoic acid (BFCA)4'-hydroxy BFCA, α-hydroxy BFCA
(+)-trans-chrysanthemic acid trans-chrysanthemic acid hydroxymethyl derivativetrans-chrysanthemic acid dicarboxylic acid

Metabolites identified in preclinical mammalian studies. nih.govnih.govinchem.org

The final stage of metabolism involves Phase II conjugation reactions, where the oxidized metabolites are coupled with endogenous molecules to further increase their water solubility and facilitate their removal from the body. nih.govresearchgate.net The primary conjugation reaction for resmethrin metabolites is the formation of glucuronide conjugates. inchem.org Metabolites such as chrysanthemic acid and 5-benzyl-3-furoic acid can be conjugated with glucuronic acid. inchem.org Glycine conjugation has also been observed. inchem.org

These highly water-soluble conjugates are then rapidly excreted from the body. In preclinical studies using rats, metabolites were eliminated in both urine and feces. nih.govinchem.org The rapid and extensive metabolism, from hydrolysis and oxidation through to conjugation and excretion, prevents the accumulation of the parent compound in tissues and is fundamental to the toxicological profile of resmethrin in mammals. researchgate.netinchem.org

In environmental contexts, resmethrin degrades rapidly in soil and on plants, primarily through photodegradation and microbial action, which also involves ester cleavage and oxidation reactions. inchem.org This rapid degradation prevents significant environmental persistence. who.int

Structure-Activity Relationship (SAR) Studies for Insecticidal Efficacy

The insecticidal potency of pyrethroids like resmethrin is intricately linked to their three-dimensional molecular structure. researchgate.net Structure-Activity Relationship (SAR) studies are crucial in understanding how specific structural features influence the efficacy of these insecticides.

The insecticidal activity of pyrethroids is highly dependent on the stereochemical characteristics of both the acidic and alcoholic components of the molecule. doi.org Key structural features that contribute to the high potency of pyrethroids include the presence of specific chiral centers and the geometric configuration of the molecule. doi.orgmdpi.com

For instance, bioresmethrin, the (+)-trans isomer of resmethrin, exhibits significantly greater insecticidal activity than the racemic mixture. ncats.io This highlights the importance of the specific spatial arrangement of atoms within the molecule for effective interaction with the target site in insects. The cis isomers of some pyrethroids are also often more toxic to insects than their trans counterparts. researchgate.net

The general structure of potent pyrethroids often includes methyl groups near the ester linkage and alcohol moieties where planar unsaturated rings are connected by bridges like methylene (B1212753) or ether. doi.org These features are believed to be essential for the molecule to adopt the correct conformation for binding to its target. The primary target site for pyrethroid insecticides is the voltage-sensitive sodium channel (VSSC) in the nerve cell membranes of insects. researchgate.netnih.gov By binding to these channels, pyrethroids disrupt normal nerve function, leading to paralysis and death of the insect. nih.gov

Relative Potency of Pyrethroid Isomers
PyrethroidIsomerRelative Insecticidal Activity
ResmethrinRacemic MixtureBaseline
Bioresmethrin(+)-trans isomerSignificantly Higher
Phenoxybenzyl Pyrethroidscis isomersGenerally more toxic than trans

The metabolic stability and interaction of pyrethroids with their target sites are significantly influenced by the presence of various chemical substituents on the core structure. These substituents can affect how the molecule is metabolized by the insect's detoxification enzymes and how it binds to the sodium channel.

For example, the replacement of the isobutenyl substituent, which is susceptible to photodegradation and metabolic breakdown, with a dihalovinyl group can lead to enhanced photostability and increased insecticidal potency. nih.gov This modification, however, does not necessarily increase toxicity to mammals, as other parts of the molecule can still be targeted for detoxification. nih.gov The addition of an α-cyano group to the 3-phenoxybenzyl moiety can greatly increase insecticidal action. mdpi.com

The metabolism of pyrethroids in mammals primarily involves ester hydrolysis and oxidation, mediated by carboxylesterases and cytochrome P450 (CYP) isoforms. nih.gov The rapid metabolism and excretion of these compounds contribute to their relatively low toxicity in mammals compared to insects. nih.gov

Influence of Key Substituents on Pyrethroid Properties
Substituent/FeatureInfluence
LipophilicityFacilitates transport to the nerve target site. nih.gov
Dihalovinyl GroupEnhances photostability and insecticidal potency. nih.gov
α-Cyano GroupIncreases insecticidal activity. mdpi.com
Ester LinkageSite of metabolic breakdown by esterases. nih.gov

Computational Chemistry and Environmental Fate Modeling

Computational chemistry and environmental fate modeling are valuable tools for predicting the behavior and impact of pyrethroids in the environment. researchgate.net

Computational chemistry methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can be used to understand the three-dimensional arrangement of atoms essential for biological activity. researchgate.net These models help in identifying the "pharmacophore," the key structural features required for a molecule to exert its insecticidal effect. researchgate.net This knowledge can aid in the design of new, more effective, and potentially safer insecticides. researchgate.net Molecular docking and molecular dynamics simulations are also employed to investigate the interaction between pyrethroids and their target receptors at an atomic level. nih.gov

Environmental fate models are used to predict the persistence, transport, and ultimate fate of pesticides in the environment. researchgate.netepa.gov For resmethrin, environmental fate studies indicate that it has a short photolytic half-life in water (less than an hour) and is biodegradable in soil. nih.gov It is also considered to be immobile in soil. nih.gov These models take into account various factors such as the chemical's properties, application methods, and environmental conditions to estimate its concentration and persistence in different environmental compartments like soil, water, and air. researchgate.netepa.gov This information is critical for conducting ecological risk assessments.

In Silico Prediction of Environmental Degradation Pathways and Persistence

Based on its physicochemical properties, Bioresmethrin is not expected to be environmentally persistent. herts.ac.uk For Resmethrin, its persistence in soil is considered to be low to moderate, with an estimated half-life of approximately 30 days, although this can be influenced by specific environmental conditions. orst.edu For instance, in aerobic Kentucky loamy sand, the half-life of Resmethrin has been observed to be nearly 200 days. orst.edu

The degradation of Resmethrin in the environment proceeds through several pathways, with key end-products identified as chrysanthemic acid, benzaldehyde, benzyl alcohol, benzoic acid, and phenylacetic acid. orst.edu The pyrethroid class of insecticides is generally susceptible to degradation by environmental microorganisms through both hydrolytic and oxidative processes. nih.gov

Abiotic degradation mechanisms also play a significant role. Resmethrin undergoes rapid photolysis, with environmental half-lives ranging from several minutes to a few hours. nih.gov It is also unstable in alkaline media and decomposes rapidly upon exposure to air and light. nih.gov The estimated second-order aqueous hydrolysis rate constant for resmethrin is 0.17 L/mole-sec at 25 °C, which translates to hydrolysis half-lives of 1.3 years at a neutral pH of 7 and 47 days at a more alkaline pH of 8. nih.gov

Due to its low vapor pressure, Resmethrin is expected to exist primarily in the particulate phase in the atmosphere and can be removed by wet or dry deposition. nih.gov In aquatic environments, it is likely to adsorb to sediment and suspended particles. orst.edu

Predicted Environmental Fate of Resmethrin using EPI Suite™

Model (within EPI Suite™) Predicted Parameter Predicted Value/Information
BIOWIN™ Aerobic and Anaerobic BiodegradabilityProbability of rapid biodegradation.
HYDROWIN™ Aqueous Hydrolysis RateHalf-life at different pH values.
KOCWIN™ Soil Adsorption Coefficient (Koc)Tendency to adsorb to soil and sediment.
AOPWIN™ Atmospheric Oxidation RateHalf-life in the atmosphere due to reaction with hydroxyl radicals.
BCFBAF™ Bioconcentration FactorPotential to accumulate in aquatic organisms.
STPWIN™ Sewage Treatment Plant RemovalPredicted removal efficiency in a standard STP.

Molecular Modeling of Insect Target Receptor Interactions

The primary target of pyrethroid insecticides, including Resmethrin and Bioresmethrin, is the voltage-gated sodium channel (VGSC) in the nervous system of insects. nih.govnih.govnih.govresearchgate.net Molecular modeling techniques, such as homology modeling and molecular docking, are instrumental in elucidating the specific interactions between these insecticides and their receptor targets at an atomic level. nih.govnih.gov These computational methods help to visualize the binding process and understand the structural basis of the insecticide's mode of action. nih.govresearchgate.net

Pyrethroids function by binding to the VGSC, which disrupts its normal function of propagating nerve impulses. nih.gov This leads to prolonged channel opening, hyperexcitability of the nervous system, paralysis, and ultimately the death of the insect. nih.gov The binding of pyrethroids is state-dependent, with a higher affinity for the open state of the channel. nih.govnih.gov

Homology models of insect VGSCs have been developed to predict the location of pyrethroid binding sites. nih.gov These models suggest that the binding site is located in a hydrophobic cavity formed by several regions of the channel protein, including the domain II S4-S5 linker and the IIS5 and IIIS6 helices. nih.govnih.gov Two distinct pyrethroid receptor sites, termed PyR1 and PyR2, have been proposed based on these modeling studies. researchgate.netnih.gov

While detailed molecular docking studies specifically for Resmethrin and Bioresmethrin are not extensively published, research on other pyrethroids provides significant insights into their binding mechanisms. For example, docking predictions for the pyrethroid fenvalerate (B1672596) with a housefly VGSC model estimated a free-energy of binding (ΔGb) of -2.83 kcal/mol for the acid moiety of the molecule. nih.gov These studies also identify key amino acid residues that are crucial for the interaction. For instance, a hydrogen bond has been identified between the carbonyl group of fenvalerate and the hydroxyl group of a threonine residue (Thr929) in the binding pocket. nih.gov Mutations in the amino acid sequence of the VGSC, particularly in the binding site region, can lead to insecticide resistance. nih.govnih.gov

Key Interacting Regions and Residues in the Insect Voltage-Gated Sodium Channel for Pyrethroids

Channel Region Key Amino Acid Residues (Examples from modeling studies) Type of Interaction
Domain II S4-S5 linkerMethionine (Met918)Hydrophobic interactions, sulphur-aromatic interactions. nih.gov
Domain II S5 HelixThreonine (Thr929)Hydrogen bonding. nih.gov
Domain III S6 HelixPhenylalanine, LeucineHydrophobic interactions.
PyR1 SiteResidues in the II/III domain interfacePrimary binding site for some pyrethroids. nih.gov
PyR2 SiteA second proposed binding site. researchgate.net

The stereochemistry of the pyrethroid molecule is critical for its interaction with the VGSC. Bioresmethrin, the (1R,trans)-isomer of Resmethrin, is the most biologically active form, highlighting the specific conformational requirements for effective binding to the receptor. herts.ac.uk

Q & A

Q. How should researchers design experiments to assess Vectrin’s purity and structural integrity in preclinical studies?

Methodological Answer: Purity and structural validation require a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure and detect impurities at trace levels (≥99% purity threshold) .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using a validated protocol with a limit of detection (LOD) ≤0.1% .
  • Mass Spectrometry (MS): Identify degradation products or isomerization artifacts .

Q. What are the key considerations for designing dose-response studies to evaluate this compound’s efficacy in cellular models?

Methodological Answer:

  • Cell Line Selection: Use clinically relevant models (e.g., primary cells over immortalized lines) to mimic in vivo conditions .
  • Dose Range: Establish using preliminary IC₅₀ assays, spanning 3-log concentrations (e.g., 1 nM–10 µM) .
  • Control Groups: Include vehicle controls and reference compounds (e.g., positive/negative controls for apoptosis or proliferation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity data across different experimental models?

Methodological Answer: Contradictions often arise from systematic errors (e.g., assay interference) or context-dependent effects (e.g., cell type-specific metabolism). Steps to address:

Replicate experiments across independent labs to rule out technical variability .

Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP-based viability assays) .

Analyze confounding factors such as serum protein binding or solvent toxicity (e.g., DMSO concentrations >0.1% may artifactually suppress activity) .

Example Workflow: ![Conflict Resolution Workflow](https://via.placeholder.com/400x200 ?text=Hypothesis→Replication→Orthogonal+Validation)

Q. What strategies optimize this compound’s solubility and stability in in vivo pharmacokinetic studies?

Methodological Answer:

  • Formulation Screening: Test co-solvents (e.g., PEG-400, cyclodextrins) at physiological pH (7.4) to enhance aqueous solubility .
  • Stability Monitoring: Use LC-MS/MS to track degradation products in plasma over 24 hours; apply Arrhenius kinetics to predict shelf-life .
  • Temperature Control: Store stock solutions at −80°C with desiccants to prevent hydrolysis .

Q. How should researchers integrate transcriptomic and proteomic data to elucidate this compound’s mechanism of action?

Methodological Answer:

  • Multi-Omics Integration:
    • RNA-Seq: Identify differentially expressed genes (fold-change ≥2, FDR ≤0.05) post-treatment .
    • Western Blot/LC-MS Proteomics: Validate protein-level changes (e.g., phosphorylation status of signaling kinases) .
    • Pathway Enrichment: Use tools like STRING or KEGG to map interactions between transcriptomic and proteomic hits .

Example Findings Table:

PathwayTranscriptomic HitsProteomic HitsOverlap (p-value)
ApoptosisBAX, CASP3Cleaved PARP<0.001

Methodological Pitfalls and Solutions

Q. What are common sources of error in measuring this compound’s bioavailability, and how can they be mitigated?

Methodological Answer:

  • Bioanalytical Errors: Calibrate LC-MS/MS with stable isotope-labeled internal standards to correct for matrix effects .
  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) for AUC calculations, ensuring ≥6 timepoints capture distribution/elimination phases .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis for toxicology studies?

Methodological Answer:

  • Process Validation: Document critical parameters (e.g., reaction temperature, catalyst ratio) using a Design of Experiments (DoE) approach .
  • Batch Testing: Characterize 3 independent synthesis batches with HPLC purity ≥98% and identical NMR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.